[4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol
Description
[4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a propylsulfonyl group
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-11-22(20,21)18-9-7-16(13-19,8-10-18)12-14-3-5-15(17)6-4-14/h3-6,19H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWZBCUSCXBOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and propylsulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfonyl and chlorophenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, [4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol may have potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Chlorophenyl)piperidin-4-yl]methanol: Lacks the propylsulfonyl group, which may affect its chemical reactivity and biological activity.
[4-(4-Methylphenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol: Contains a methyl group instead of a chlorine atom, which can influence its physical and chemical properties.
Uniqueness
The presence of both the chlorophenyl and propylsulfonyl groups in [4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
